3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole
Overview
Description
3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with difluoromethyl, iodine, and methyl groups. This compound is of significant interest in various fields, including medicinal chemistry and agrochemicals, due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole core.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using reagents such as difluoromethyl iodide or difluoromethyl sulfone under catalytic conditions.
Methylation: The methyl group is introduced through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or alcohols.
Cross-Coupling Reactions: The iodine atom makes the compound suitable for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Cross-Coupling: Palladium or nickel catalysts in the presence of appropriate ligands and bases.
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Carboxylic acids or alcohols.
Reduction Products: Deiodinated pyrazoles.
Cross-Coupling Products: Biaryl or alkynyl pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and catalysts .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents .
Industry
In the industrial sector, particularly in agrochemicals, this compound is investigated for its pesticidal properties. It is used in the development of new pesticides and herbicides that are more effective and environmentally friendly .
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, which is crucial for binding to target proteins .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole: Lacks the iodine substituent, making it less reactive in substitution and cross-coupling reactions.
4-iodo-1-methyl-1H-pyrazole: Lacks the difluoromethyl group, resulting in different biological and chemical properties.
3-(trifluoromethyl)-4-iodo-1-methyl-1H-pyrazole: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its reactivity and biological activity.
Uniqueness
3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is unique due to the presence of both difluoromethyl and iodine substituents. This combination provides a balance of reactivity and stability, making it versatile for various applications in synthesis and biological research .
Properties
IUPAC Name |
3-(difluoromethyl)-4-iodo-1-methylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2IN2/c1-10-2-3(8)4(9-10)5(6)7/h2,5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHYSXLQVPDKPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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